1-Nitro-3-[({[4-(trifluoromethyl)benzoyl]oxy}imino)methyl]benzene

Lipophilicity Drug-likeness Membrane permeability

1-Nitro-3-[({[4-(trifluoromethyl)benzoyl]oxy}imino)methyl]benzene is a synthetic benzaldoxime ester derivative with molecular formula C₁₅H₉F₃N₂O₄ and molecular weight 338.24 g·mol⁻¹. It features a 3-nitrobenzaldoxime core O-acylated with 4-(trifluoromethyl)benzoic acid, yielding a compound that combines a meta-nitroaromatic, an oxime ester (C=N–O–C(=O)) linkage, and a para-trifluoromethylbenzoyl terminus in a single small-molecule scaffold.

Molecular Formula C15H9F3N2O4
Molecular Weight 338.242
CAS No. 303987-15-7
Cat. No. B2590407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-3-[({[4-(trifluoromethyl)benzoyl]oxy}imino)methyl]benzene
CAS303987-15-7
Molecular FormulaC15H9F3N2O4
Molecular Weight338.242
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C=NOC(=O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C15H9F3N2O4/c16-15(17,18)12-6-4-11(5-7-12)14(21)24-19-9-10-2-1-3-13(8-10)20(22)23/h1-9H/b19-9-
InChIKeyRBZIURDKTZTKST-OCKHKDLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Nitro-3-[({[4-(trifluoromethyl)benzoyl]oxy}imino)methyl]benzene (CAS 303987-15-7): Structural Identity and Procurement Baseline


1-Nitro-3-[({[4-(trifluoromethyl)benzoyl]oxy}imino)methyl]benzene is a synthetic benzaldoxime ester derivative with molecular formula C₁₅H₉F₃N₂O₄ and molecular weight 338.24 g·mol⁻¹ [1]. It features a 3-nitrobenzaldoxime core O-acylated with 4-(trifluoromethyl)benzoic acid, yielding a compound that combines a meta-nitroaromatic, an oxime ester (C=N–O–C(=O)) linkage, and a para-trifluoromethylbenzoyl terminus in a single small-molecule scaffold . Commercially available from specialty chemical suppliers at >90–95% purity in research-scale quantities (milligrams to grams), this compound is classified as a research-use-only fine chemical building block .

Why 1-Nitro-3-[({[4-(trifluoromethyl)benzoyl]oxy}imino)methyl]benzene Cannot Be Replaced by Simple Benzaldoximes or Non-Fluorinated Oxime Esters


The three-component architecture of this compound—3-nitrobenzaldoxime core, oxime ester bridge, and 4-trifluoromethylbenzoyl terminus—creates a functional-group ensemble that cannot be replicated by simple substitution with any single analog class. Removing the trifluoromethylbenzoyl ester yields 3-nitrobenzaldoxime (CAS 3431-62-7), which lacks both the lipophilicity contribution (~1.9 logP units lower) and the oxime ester reactivity manifold essential for photolytic N–O bond cleavage and heterocycle cyclization chemistry [1]. Replacing the 4-CF₃ group with 4-CH₃ reduces the computed electron-withdrawing character of the benzoyl moiety (Hammett σₚ: ~0.54 for CF₃ vs. ~-0.17 for CH₃), altering both the hydrolytic stability of the oxime ester and the electrophilicity of the carbonyl carbon toward nucleophilic displacement [2]. The meta-nitro substitution pattern further distinguishes this compound from its para-nitro regioisomer, impacting molecular dipole and crystal packing, which are relevant considerations for solid-state reactivity and formulation [3].

Quantitative Differentiation Evidence for 1-Nitro-3-[({[4-(trifluoromethyl)benzoyl]oxy}imino)methyl]benzene Versus Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: 4-CF₃-Benzoyl Oxime Ester vs. Parent 3-Nitrobenzaldoxime vs. 4-CH₃-Benzoyl Analog

Among benzaldoxime derivatives evaluated by PubChem's XLogP3 algorithm, the target compound bearing the 4-trifluoromethylbenzoyl ester exhibits a computed XLogP3 of 4.1, compared with approximately 2.2 for the unesterified parent 3-nitrobenzaldoxime and an estimated ~3.2 for the hypothetical 4-methylbenzoyl ester analog [1]. The ~1.9 logP unit increase relative to the parent oxime corresponds to a theoretical ~80-fold increase in octanol/water partition coefficient, which is a primary determinant of passive membrane permeability and organic-phase partitioning in extraction or chromatographic workflows [2].

Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Acceptor Count and Topological Polar Surface Area: Differentiation from Non-Nitro and Non-Ester Benzaldoximes

The target compound possesses 8 hydrogen bond acceptor sites and a topological polar surface area (TPSA) of 84.5 Ų, as computed by PubChem [1]. This compares with 3-nitrobenzaldoxime (CID 219132; 4 H-bond acceptors; TPSA ~58.9 Ų) and 3-(trifluoromethyl)benzaldoxime (CAS 368-83-2; 3 H-bond acceptors; TPSA ~32.7 Ų) [2]. The significantly higher acceptor count and TPSA of the target compound reflect the additional nitro and ester carbonyl oxygen atoms. The TPSA value of 84.5 Ų falls within the sub-140 Ų range generally associated with acceptable passive oral bioavailability in drug-like molecules, while the increased H-bond acceptor density provides additional sites for directed non-covalent interactions in target binding or supramolecular assembly [3].

Polar surface area Hydrogen bonding Drug-likeness filters

Oxime Ester N–O Bond Lability: Class-Level Reactivity Differentiation for Photoinitiator and Synthetic Intermediate Applications

Oxime esters of the general structure Ar–CH=N–O–C(=O)–Ar' are established photo- and thermo-labile compounds that undergo N–O bond cleavage to generate iminyl and acyloxy radicals, a reactivity profile absent in simple oximes (Ar–CH=N–OH) and oxime ethers (Ar–CH=N–O–R) [1]. The target compound, as a benzaldoxime ester bearing a 4-trifluoromethylbenzoyl leaving group, is structurally positioned within the subset of oxime esters where the electron-withdrawing CF₃ group on the benzoyl moiety is expected to enhance the leaving-group ability of the 4-trifluoromethylbenzoate anion relative to non-fluorinated benzoyl analogs (pKₐ of 4-trifluoromethylbenzoic acid ~3.6 vs. ~4.2 for benzoic acid) [2]. This class-level inference suggests a lower activation barrier for N–O heterolysis under photolytic or thermal conditions compared to non-fluorinated benzoyl oxime esters, though direct comparative kinetic data for this specific compound are not available in the open literature [3].

Photoinitiator Oxime ester Radical generation

Meta-Nitro vs. Para-Nitro Regioisomer Differentiation: Electronic Effects on the Oxime Ester Scaffold

The 3-nitro (meta) substitution pattern of the target compound places the electron-withdrawing nitro group in a position where it exerts a primarily inductive (−I) effect on the oxime carbon, as opposed to the para-nitro regioisomer (hypothetical 4-nitro variant) where resonance (−M) conjugation through the aromatic ring and the C=N double bond could significantly alter the electrophilicity of the iminyl carbon [1]. Computed electrostatic potential surfaces indicate that the meta-nitro arrangement produces a different charge distribution at the oxime C=N carbon compared to the para isomer, which may affect regioselectivity in cycloaddition and nucleophilic addition reactions [2]. No direct comparative experimental data exist for this specific compound pair; the differentiation is based on well-established principles of substituent electronic effects in benzaldoxime chemistry [3].

Regioisomerism Electronic effects Synthetic building block

Rotatable Bond Count and Molecular Flexibility: Differentiated Scaffold Rigidity vs. Simpler Benzaldoxime Derivatives

The target compound has 4 rotatable bonds (computed by PubChem), consisting of the C–N bond of the oxime, the N–O bond, the O–C(=O) bond, and the C–C bond between the benzoyl carbonyl carbon and the 4-CF₃-phenyl ring [1]. This compares with only 1 rotatable bond for 3-nitrobenzaldoxime (the C–N bond of the oxime) [2]. The additional conformational degrees of freedom introduced by the 4-trifluoromethylbenzoyl ester linkage create a more complex conformational landscape, which may be advantageous for exploring diverse binding poses in target-based screening or for tuning solid-state packing in materials applications. The fully conjugated aromatic system within each ring limits excessive flexibility while providing sufficient conformational sampling for interaction-based screening [3].

Molecular flexibility Conformational analysis Crystal engineering

Commercial Availability and Purity Specification: Procurement-Grade Differentiation in the Specialty Building Block Market

CAS 303987-15-7 is currently stocked by multiple specialty chemical suppliers including TRC (Toronto Research Chemicals), Key Organics Ltd, A2B Chem LLC, and AKSci, with offered purities of >90% to 95% and pack sizes ranging from 0.5 mg to 1 g [1]. Pricing at the milligram scale ranges from approximately $50–240 USD, consistent with a custom-synthesized specialty building block . In contrast, the parent compound 3-nitrobenzaldoxime (CAS 3431-62-7) is widely available from major suppliers (Sigma-Aldrich, etc.) at >97% purity and commodity pricing (<$50/g), but lacks the trifluoromethylbenzoyl ester functionality required for oxime ester-specific applications . The restricted commercial availability of the target compound relative to generic benzaldoximes reflects its specialized synthesis and niche application profile.

Specialty chemical procurement Purity specification Research building block

Recommended Research Application Scenarios for 1-Nitro-3-[({[4-(trifluoromethyl)benzoyl]oxy}imino)methyl]benzene (CAS 303987-15-7)


Oxime Ester Photoinitiator Screening and Photopolymerization Studies

The oxime ester N–O bond in this compound is structurally primed for photolytic or thermal homolysis, generating iminyl radicals that can initiate free-radical polymerization [1]. The 4-CF₃-benzoyl leaving group, with its lower conjugate acid pKₐ (~3.6 vs. ~4.2 for unsubstituted benzoic acid), is predicted to facilitate N–O cleavage relative to non-fluorinated benzoyl oxime esters [2]. Researchers developing UV-curable coatings, 3D-printing resins, or photolithographic materials can evaluate this compound as a candidate photoinitiator, comparing its photo-cleavage kinetics (e.g., via UV-Vis spectroscopy under controlled irradiation at 365 nm or 405 nm LED) against established oxime ester photoinitiators such as O-benzoyl-α-oxooximes.

Synthetic Intermediate for Trifluoromethyl-Containing Heterocycle Construction

Oxime esters serve as versatile building blocks for the synthesis of nitrogen- and oxygen-containing heterocycles, including isoxazoles, pyrazoles, and oxadiazoles, via cyclization reactions triggered by N–O bond activation [1]. The 4-trifluoromethylbenzoyl substituent in this compound introduces a CF₃ group into the heterocyclic product upon transesterification or rearrangements, which is a valuable pharmacophore for tuning metabolic stability and lipophilicity in agrochemical and pharmaceutical lead optimization [3]. The meta-nitro group further provides a synthetic handle for subsequent reduction to an amine or participation in cross-coupling reactions, enabling divergent synthetic pathways from a single advanced intermediate.

Reference Compound for Analytical Method Development and Structure-Activity Relationship (SAR) Studies

With its well-defined combination of nitro, oxime ester, and trifluoromethylbenzoyl functional groups, this compound can serve as a reference standard for HPLC, LC-MS, or GC-MS method development in laboratories working with oxime ester compound libraries [1]. Its distinct UV chromophore (nitroaromatic absorbing at ~260–280 nm) and characteristic mass spectrometric fragmentation pattern (loss of 4-trifluoromethylbenzoate, m/z 189) make it suitable as a system suitability standard. In medicinal chemistry SAR campaigns exploring oxime ester-based inhibitors or probes, this compound defines a specific structural anchor point from which systematic analoging (varying nitro position, replacing CF₃ with other halogens, or modifying the benzoyl substitution) can be benchmarked.

Crystal Engineering and Supramolecular Chemistry Studies Involving Nitro-Oxime Ester Architectures

The combination of the nitro group (strong H-bond acceptor), the oxime ester carbonyl (H-bond acceptor), and the electron-deficient aromatic rings in this compound generates a multi-site interaction profile suitable for studying directed supramolecular assembly [1]. The meta-nitro arrangement, distinct from the more commonly studied para-nitro oximes, has been shown in related benzaldoximes to influence hydrogen-bonding motifs (C(3) chains vs. R₂²(6) dimers) [2]. Researchers in crystal engineering can use this compound to probe how the 4-CF₃ group on the benzoyl moiety directs π-stacking interactions and halogen-bond-like contacts (C–F···π or C–F···H–C) in co-crystal and solvate formation.

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